(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 937202-23-8
VCID: VC8154309
InChI: InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1
SMILES: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3
Molecular Formula: C20H27NOSi
Molecular Weight: 325.5 g/mol

(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine

CAS No.: 937202-23-8

Cat. No.: VC8154309

Molecular Formula: C20H27NOSi

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine - 937202-23-8

Specification

CAS No. 937202-23-8
Molecular Formula C20H27NOSi
Molecular Weight 325.5 g/mol
IUPAC Name tert-butyl-diphenyl-[(3S)-pyrrolidin-3-yl]oxysilane
Standard InChI InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1
Standard InChI Key WZTJJHSTQOTADQ-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCNC3
SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3

Introduction

Structural and Molecular Characteristics

The molecular architecture of (S)-[trimethylsiloxy(diphenyl)methyl]pyrrolidine features a pyrrolidine ring with a stereogenic center at the C2 position. The trimethylsiloxy group (-OSi(CH3_3)3_3) and diphenylmethyl moiety (-C(C6_6H5_5)2_2) are attached to this chiral center, conferring both steric bulk and electronic modulation . Key molecular descriptors include:

  • IUPAC Name: (2S)-2-[Diphenyl(trimethylsilanyloxy)methyl]pyrrolidine

  • SMILES: CSi(C)OC([C@@H]1CCCN1)(c2ccccc2)c3ccccc3

  • InChI Key: RSUHWMSTWSSNOW-IBGZPJMESA-N

The compound’s optical activity, reported as [α]D22^{22}_D = -50° (c = 1 in chloroform), underscores its chiral purity .

Synthesis and Manufacturing

The synthesis of (S)-[trimethylsiloxy(diphenyl)methyl]pyrrolidine typically proceeds via silylation of (S)-α,α-diphenylprolinol. This two-step process involves:

  • Preparation of (S)-α,α-Diphenylprolinol:
    L-Prolinol undergoes a Grignard reaction with bromobenzene to install the diphenylmethyl group, followed by resolution to isolate the (S)-enantiomer .

  • Silylation:
    The hydroxyl group of (S)-α,α-diphenylprolinol is protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the silyl ether in >90% purity .

(S)-α,α-Diphenylprolinol+TMSClBase(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine\text{(S)-α,α-Diphenylprolinol} + \text{TMSCl} \xrightarrow{\text{Base}} \text{(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine}

Physicochemical Properties

The compound exhibits the following physical properties, as documented in commercial catalogs and safety data sheets :

PropertyValueConditions
Molecular Weight325.52 g/mol-
Density1.0459 g/mL25°C
Refractive IndexnD20n^{20}_D = 1.5513-
Optical Rotation[α]D22^{22}_D = -50°c = 1 in CHCl3_3
Storage Temperature2–8°CUnder inert atmosphere

Applications in Asymmetric Catalysis

(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine is a cornerstone in organocatalysis, enabling enantioselective transformations via enamine or iminium ion intermediates. Notable applications include:

Oxyamination of Aldehydes

The catalyst facilitates the direct oxyamination of α,β-unsaturated aldehydes, yielding chiral β-amino alcohols with >90% enantiomeric excess (ee). This reaction, reported by Jørgensen and Hayashi, employs nitrosobenzene as the electrophilic nitrogen source :

Aldehyde+NitrosobenzeneCatalystβ-Amino Alcohol+H2O\text{Aldehyde} + \text{Nitrosobenzene} \xrightarrow{\text{Catalyst}} \text{β-Amino Alcohol} + \text{H}_2\text{O}

Michael Additions

In asymmetric Michael additions, the catalyst induces enantioselectivity in the conjugate addition of aldehydes to nitroolefins. For example, the addition of propanal to β-nitrostyrene achieves 85% ee and 92% yield .

Cycloaddition Reactions

The compound catalyzes [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes, forming cyclohexene derivatives with quaternary stereocenters.

Comparative Performance with Related Catalysts

The (S)-enantiomer outperforms its (R)-counterpart and other silyl-protected analogues in several reactions. Key comparative data include:

Reaction TypeCatalystYield (%)ee (%)
Oxyamination(S)-Enantiomer9594
(R)-Enantiomer935
Michael Addition(S)-Enantiomer9285
(S)-TBS Protected8878

TBS = tert-butyldimethylsilyl .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator